

3-(phenoxymethyl)-4H-1,2,4-triazole CAS number and nomenclature

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Compound of Interest

Compound Name: 3-(phenoxymethyl)-4H-1,2,4-triazole

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Technical Guide: 3-(phenoxymethyl)-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents. This five-membered heterocyclic ring, containing three nitrogen atoms and two carbon atoms, serves as a versatile scaffold in drug design due to its unique chemical properties and ability to engage in various biological interactions. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. This technical guide focuses on **3-(phenoxymethyl)-4H-1,2,4-triazole**, providing a comprehensive overview of its chemical identity, nomenclature, and the broader context of its synthesis and potential biological significance based on related structures.

Core Compound: 3-(phenoxymethyl)-4H-1,2,4-triazole

Nomenclature and Chemical Identity

The compound of interest is systematically named **3-(phenoxymethyl)-4H-1,2,4-triazole**. The "4H" designation indicates the position of the hydrogen atom on the triazole ring, which can exist in different tautomeric forms. The phenoxymethyl group is attached to the 3-position of the triazole ring.

Table 1: Chemical Identification of **3-(phenoxymethyl)-4H-1,2,4-triazole**

| Identifier | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 856861-91-1 | [1] |
| Molecular Formula | C ₉ H ₉ N ₃ O | [1] |
| Molecular Weight | 175.19 g/mol | [1] |
| Purity | Min. 95% (as commercially available) | [1] |

Synthesis of 1,2,4-Triazole Derivatives

While a specific, detailed experimental protocol for the synthesis of **3-(phenoxymethyl)-4H-1,2,4-triazole** was not found in the reviewed literature, a general synthetic strategy can be inferred from the synthesis of related 1,2,4-triazole derivatives. A common and versatile method for the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles involves the cyclization of intermediates derived from hydrazides and other reagents.

General Experimental Protocol for the Synthesis of Substituted 1,2,4-Triazoles

The following protocol is a generalized procedure based on the synthesis of similar 1,2,4-triazole structures and should be adapted and optimized for the specific synthesis of **3-(phenoxymethyl)-4H-1,2,4-triazole**.

Materials:

- Phenoxyacetyl hydrazide
- Formic acid or a suitable orthoformate

- Dehydrating agent (e.g., phosphorus oxychloride, sulfuric acid)
- Appropriate solvents (e.g., ethanol, dioxane)
- Base for workup (e.g., sodium bicarbonate)
- Purification materials (e.g., silica gel for column chromatography)

Procedure:

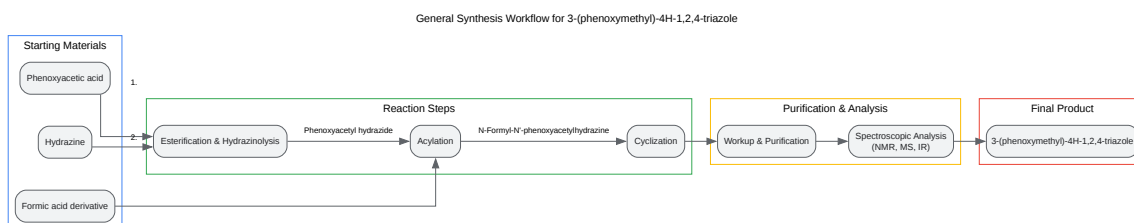
- **Formation of the Hydrazone Intermediate:** Phenoxyacetyl hydrazide can be synthesized from the corresponding ester (e.g., methyl phenoxyacetate) by reaction with hydrazine hydrate in a suitable solvent like ethanol under reflux.
- **Acylation of the Hydrazone:** The phenoxyacetyl hydrazide is then acylated. For the synthesis of the unsubstituted 4H-1,2,4-triazole, a formyl group needs to be introduced. This can be achieved by reacting the hydrazide with formic acid.
- **Cyclization:** The resulting N-acylhydrazide is then cyclized to form the 1,2,4-triazole ring. This step is typically acid-catalyzed and often requires heating. The use of a dehydrating agent can facilitate the ring closure.
- **Workup and Purification:** After the reaction is complete, the mixture is cooled and neutralized with a base. The crude product is then extracted with an organic solvent. The final compound is purified using techniques such as recrystallization or column chromatography.

Characterization:

The structure of the synthesized compound would be confirmed using various spectroscopic methods:

- ^1H NMR and ^{13}C NMR: To determine the chemical structure and the position of the substituents.[\[2\]](#)
- Mass Spectrometry (MS): To confirm the molecular weight.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Below is a logical workflow for the general synthesis of **3-(phenoxymethyl)-4H-1,2,4-triazole**.



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Caption: General synthesis workflow for **3-(phenoxymethyl)-4H-1,2,4-triazole**.

Biological Activity of 1,2,4-Triazole Derivatives

While specific quantitative biological data for **3-(phenoxymethyl)-4H-1,2,4-triazole** is not readily available in the public domain, the broader class of 1,2,4-triazole derivatives is well-documented for a wide range of pharmacological activities.

Table 2: Overview of Reported Biological Activities of 1,2,4-Triazole Derivatives

| Biological Activity | Description | Key Molecular Targets (Examples) | References |
|-----------------------------|--|---|------------|
| Antifungal | Inhibition of fungal growth. This is the most prominent activity of this class, with several marketed drugs. | Lanosterol 14 α -demethylase (CYP51) | [3] |
| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. | Various, including inhibition of protein translation and cell cycle arrest. | [4][5] |
| Antiviral | Inhibition of viral replication. | Viral polymerases and other enzymes. | [4] |
| Anticonvulsant | Prevention or reduction of the severity of epileptic seizures. | GABA-A receptors, voltage-gated sodium channels. | [6] |
| Anti-inflammatory | Reduction of inflammation. | Inhibition of pro-inflammatory cytokine production. | |
| Xanthine Oxidase Inhibition | Reduction of uric acid production, relevant for the treatment of gout. | Xanthine oxidase | [7][8] |
| Neuroprotective | Protection of nerve cells from damage or degeneration. | Activation of the Nrf2 signaling pathway.[9] | |

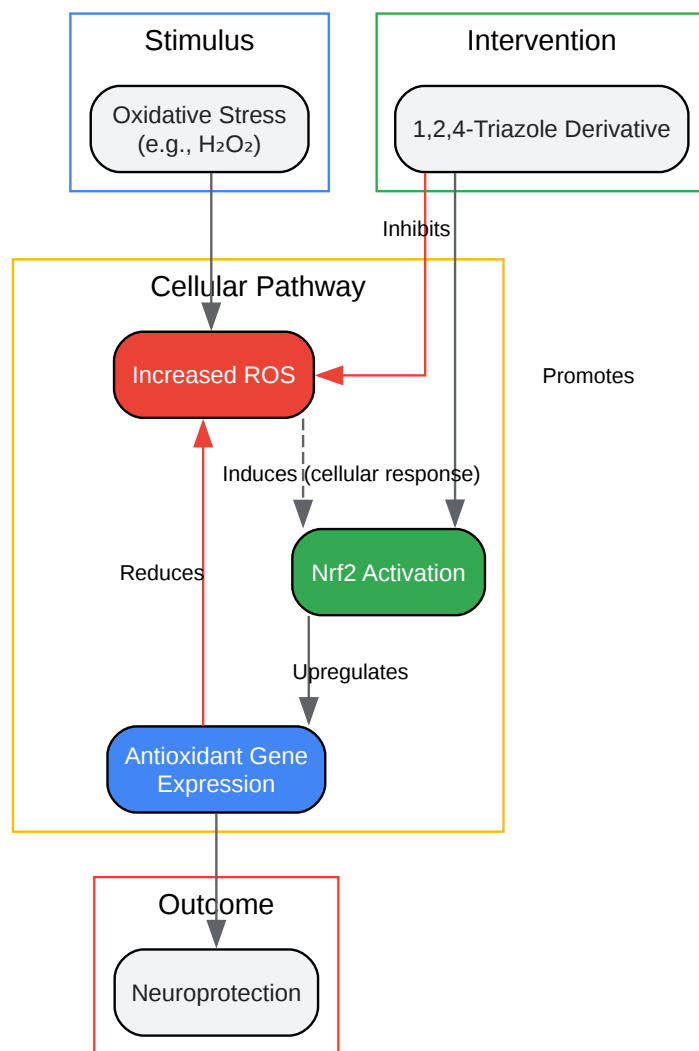
Potential Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives is diverse and depends on the specific substitutions on the triazole ring.

- **Antifungal Action:** The most well-understood mechanism is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.[3]
- **Anticancer Action:** Some 1,2,4-triazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. A possible mechanism involves the inhibition of RNA translation through the disruption of the eIF4F complex assembly.[4]
- **Neuroprotective Effects:** Certain derivatives have demonstrated neuroprotective effects by scavenging reactive oxygen species (ROS) and enhancing the antioxidant defense system through the activation of the Nrf2 signaling pathway.[9]

The following diagram illustrates a generalized signaling pathway potentially modulated by bioactive 1,2,4-triazole derivatives, based on the neuroprotective activities reported for some analogs.

Hypothesized Neuroprotective Signaling Pathway for 1,2,4-Triazole Derivatives

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Caption: Hypothesized neuroprotective signaling pathway for 1,2,4-triazole derivatives.

Conclusion

3-(Phenoxymethyl)-4H-1,2,4-triazole represents a core structure within the pharmacologically significant class of 1,2,4-triazoles. While detailed experimental and biological data for this specific compound are limited in the available literature, the extensive research on its derivatives suggests a high potential for diverse biological activities. The synthetic accessibility of the 1,2,4-triazole scaffold allows for extensive derivatization to explore structure-activity relationships and develop novel therapeutic agents. Further research is warranted to elucidate the specific biological profile and potential applications of **3-(phenoxymethyl)-4H-1,2,4-triazole**. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

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